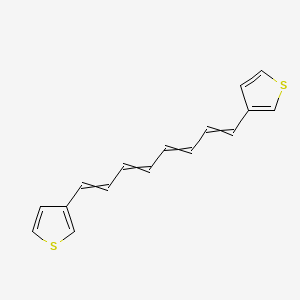![molecular formula C9H8ClN3S B14301609 2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile CAS No. 116014-25-6](/img/structure/B14301609.png)
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is an organic compound characterized by the presence of amino groups, a nitrile group, and a chlorophenyl sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile typically involves the reaction of 4-chlorothiophenol with malononitrile in the presence of a base, followed by the addition of ammonia or an amine. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorophenyl sulfanyl moiety may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
- 2,3-Diamino-3-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-bromophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-methylphenyl)sulfanyl]prop-2-enenitrile
Uniqueness
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
特性
CAS番号 |
116014-25-6 |
|---|---|
分子式 |
C9H8ClN3S |
分子量 |
225.70 g/mol |
IUPAC名 |
2,3-diamino-3-(4-chlorophenyl)sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-3-7(4-2-6)14-9(13)8(12)5-11/h1-4H,12-13H2 |
InChIキー |
KVRWQSNKNNXGKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC(=C(C#N)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


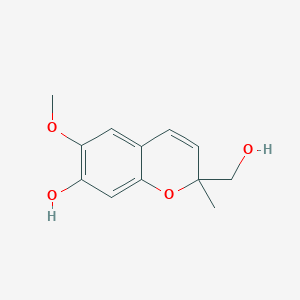
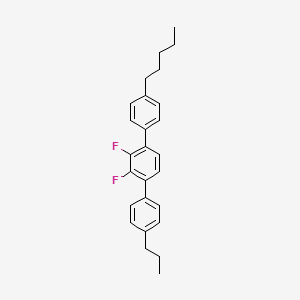

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
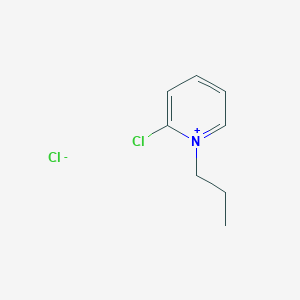
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

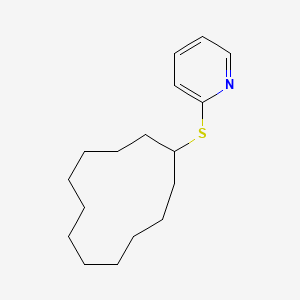

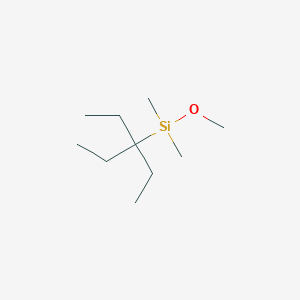

![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
